molecular formula C25H19ClN2O4 B2825302 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892437-63-7

1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2825302
CAS No.: 892437-63-7
M. Wt: 446.89
InChI Key: JLIBFMCEHHTDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a benzofuropyrimidine-dione core. The structure incorporates two distinct substituents: a 4-chlorobenzyl group at the 1-position and a 4-methoxybenzyl group at the 3-position. This dual substitution pattern likely influences its physicochemical properties, such as lipophilicity and electronic distribution, while the fused benzofuran ring system may enhance aromatic stacking interactions in biological systems.

Properties

CAS No.

892437-63-7

Molecular Formula

C25H19ClN2O4

Molecular Weight

446.89

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H19ClN2O4/c1-31-19-12-8-17(9-13-19)15-28-24(29)23-22(20-4-2-3-5-21(20)32-23)27(25(28)30)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3

InChI Key

JLIBFMCEHHTDRB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with suitable reagents.

    Pyrimidine Ring Construction: The pyrimidine ring is often constructed via condensation reactions involving urea or guanidine derivatives.

    Substitution Reactions: Introduction of the 4-chlorobenzyl and 4-methoxybenzyl groups can be achieved through nucleophilic substitution reactions using corresponding benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, it could inhibit enzyme activity or block receptor sites, thereby altering cellular functions.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Example: 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Core Structure: Thieno[3,2-d]pyrimidine-dione (sulfur-containing fused ring). Substituents: 2-Chlorophenyl-oxadiazole and 4-fluorobenzyl groups. Comparison:
  • The thieno core may exhibit reduced electron density compared to the benzofuro system, altering interactions with hydrophobic enzyme pockets.
  • The oxadiazole and fluorobenzyl substituents introduce electronegativity and metabolic stability, whereas the target compound’s methoxy group may enhance solubility.

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Example : 3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
    • Core Structure : Pyrido[2,3-d]pyrimidine-dione (nitrogen-containing fused ring).
    • Substituents : 3-Chlorobenzyl and methyl groups.
    • Comparison :
  • The absence of a methoxybenzyl group may reduce steric hindrance in binding interactions.

Pyrimidine-2,4(1H,3H)-dione Derivatives with Bioactive Substituents

Antiviral Agents

  • Example : Stavudine and AZT (zidovudine)
    • Core Structure : Simple pyrimidine-dione with sugar moieties.
    • Substituents : Deoxyribose-like groups for nucleoside analog activity.
    • Comparison :
  • The target compound lacks a sugar moiety, suggesting a non-nucleoside mechanism of action. Its benzofuro core may target viral polymerases or proteases via allosteric binding.

D-Amino Acid Oxidase (DAO) Inhibitors

  • Example : 5-(4-Chlorophenethyl)-1-hydroxypyrimidine-2,4(1H,3H)-dione
    • Substituents : Chlorophenethyl and hydroxyl groups.
    • Comparison :
  • The chlorophenethyl group in this compound enhances hydrophobic binding to DAO, while the target’s 4-chlorobenzyl may offer similar affinity but with reduced conformational flexibility.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

  • Example: Z007 (1-(2-(2-(3,5-dimethylbenzoyl)-4-methylphenoxy)ethyl)pyrimidine-2,4(1H,3H)-dione) Substituents: Bulky benzoylphenoxyethyl groups. Comparison:
  • Z007’s extended hydrophobic substituents improve binding to the NNRTI pocket of HIV-1 reverse transcriptase. The target compound’s benzofuro core and smaller substituents may limit similar efficacy but reduce metabolic degradation.

Data Table: Key Comparative Features

Compound Name Core Structure Substituents Biological Activity Key Properties References
Target Compound Benzofuro[3,2-d]pyrimidine-dione 1-(4-Chlorobenzyl), 3-(4-methoxybenzyl) Not reported (inferred NNRTI/herbicidal) Moderate logP (~3.5), aromatic stacking
Thieno[3,2-d]pyrimidine-dione Thieno[3,2-d]pyrimidine-dione 1-(2-Chlorophenyl-oxadiazole), 3-(4-fluorobenzyl) Antiviral (inferred) High electronegativity, metabolic stability
Z007 Pyrimidine-2,4-dione 1-(2-(3,5-Dimethylbenzoyl)phenoxyethyl) NNRTI High hydrophobicity (logP ~5.2)
5-(4-Chlorophenethyl)-dione Pyrimidine-2,4-dione 5-(4-Chlorophenethyl), 1-hydroxy DAO inhibition Moderate solubility, enzyme affinity

Key Research Findings and Trends

Substituent Effects :

  • Chlorobenzyl Groups : Enhance lipophilicity and target binding in enzyme inhibitors (e.g., DAO, HIV RT) .
  • Methoxybenzyl Groups : Improve solubility and reduce cytotoxicity compared to halogenated analogs .

Core Modifications: Benzofuro vs. Thieno Cores: Benzofuro systems may exhibit stronger aromatic interactions, while thieno derivatives offer metabolic resistance due to sulfur .

Biological Applications :

  • Pyrimidine-diones with bulky substituents (e.g., Z007) are prioritized for antiviral applications, whereas simpler analogs are explored as herbicides .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Cyclization : Formation of the benzofuropyrimidine core using aminobenzofuran derivatives and urea or thiourea under reflux conditions .
  • Substitution : Introduction of 4-chlorobenzyl and 4-methoxybenzyl groups via nucleophilic substitution or alkylation, often requiring anhydrous solvents like acetonitrile .
  • Purification : Recrystallization or column chromatography to achieve >95% purity .

Q. How is the compound structurally characterized post-synthesis?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions and hydrogen bonding patterns .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings, critical for understanding electronic properties .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What initial biological screening models are appropriate?

Common assays include:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields?

  • Reaction parameter tuning : Adjusting temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF for improved solubility) .
  • Catalyst use : Lewis acids like ZnCl2 may enhance substitution efficiency .
  • In-line monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions .

Q. What computational methods predict biological activity?

  • Molecular docking : Simulate binding to target proteins (e.g., topoisomerase II) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. OCH3) with anticancer activity .

Q. How to resolve contradictions in reported biological data?

  • Assay standardization : Use identical cell lines and incubation times across studies .
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing Cl with F) to isolate contributing groups .

Q. What insights exist on structure-activity relationships (SAR)?

  • Substituent effects :
    • 4-Chlorobenzyl : Enhances lipophilicity and membrane permeability .
    • 4-Methoxybenzyl : Improves solubility but may reduce binding affinity in hydrophobic pockets .
      (See Table 1 for comparative data)

Q. Table 1: Biological Activity of Structural Analogs

Compound ModificationIC50 (μM)Target Protein
4-Cl, 4-OCH312.3 ± 1.2Topoisomerase II
4-F, 4-OCH318.9 ± 2.1Topoisomerase II
4-Cl, 3-OCH328.5 ± 3.4EGFR Kinase

Q. How to study metabolic stability and pharmacokinetics?

  • In vitro models : Liver microsomal assays to assess CYP450-mediated degradation .
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation for in vivo studies .

Q. What strategies validate target engagement in cellular models?

  • Biochemical assays : Measure inhibition of enzymatic activity (e.g., kinase or protease activity) .
  • Gene silencing : CRISPR/Cas9 knockout of target genes to confirm mechanism .

Q. How to address solubility and stability challenges?

  • pH adjustment : Buffered solutions (pH 6.8–7.4) to prevent precipitation .
  • Lyophilization : Stabilize the compound for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.